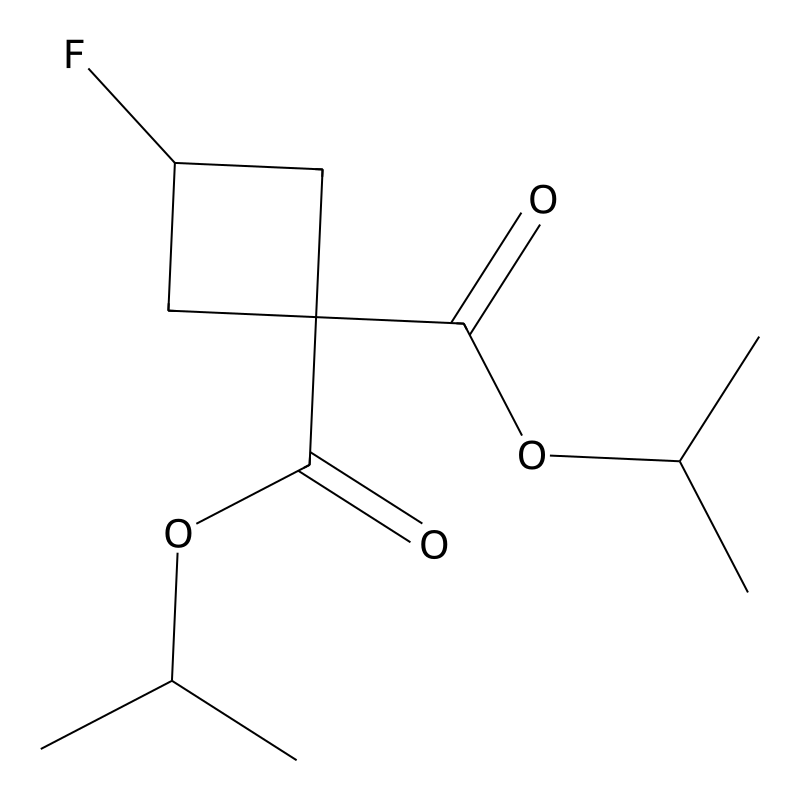

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C₁₂H₁₉FO₄ and a molecular weight of 246.28 g/mol. It is classified as a derivative of cyclobutane, characterized by a four-membered ring structure. This compound features two isopropyl groups attached to the first carbon of the cyclobutane ring and two carboxylate groups at positions 1 and 1, along with a fluorine atom at position 3. The presence of the fluorine atom enhances its chemical reactivity and potential biological activity .

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to new derivatives.

- Ester Hydrolysis: Under acidic or basic conditions, the ester bonds can hydrolyze to yield diisopropanol and dicarboxylic acid derivatives.

- Cycloaddition Reactions: The compound may undergo cycloaddition with alkenes or alkynes, potentially forming larger cyclic structures .

Several synthesis methods for diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate have been reported:

- Fluorination of Cyclobutane Derivatives: Starting from cyclobutane-1,1-dicarboxylic acid derivatives, fluorination can be achieved using reagents such as Selectfluor or other electrophilic fluorinating agents.

- Esterification: The reaction of diisopropanol with the appropriate dicarboxylic acid followed by fluorination at position 3 can yield the desired compound.

- Direct Fluorination: Utilizing fluorine gas or fluorinating agents on cyclobutane derivatives under controlled conditions can introduce the fluorine atom directly into the structure .

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate has potential applications in various fields:

- Pharmaceutical Industry: Its unique structure may lead to novel drug candidates with improved properties.

- Material Science: The compound could be used in developing advanced materials due to its unique chemical properties.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its reactivity and biological activity .

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl 3-fluorocyclobutane-1,1-dicarboxylate | Ethyl groups instead of isopropyl | Lower steric hindrance due to smaller ethyl groups |

| Diisopropyl cyclobutane-1,1-dicarboxylate | No fluorine substitution | Lacks enhanced reactivity from fluorine |

| Methyl 3-fluorocyclobutane-1,1-dicarboxylate | Methyl groups instead of isopropyl | Smaller size may affect biological interactions |

The presence of two isopropyl groups along with a fluorine atom distinguishes diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate from these similar compounds, potentially enhancing its chemical reactivity and biological activity .

Thermodynamic Stability Under Varied Environmental Conditions

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate exhibits intrinsic thermodynamic stability characteristics that are influenced by both the cyclobutane ring strain and the stabilizing effects of the fluorine substituent. The compound demonstrates stability under standard ambient conditions [1], with storage recommendations indicating maintenance of structural integrity at temperatures ranging from -4°C to -20°C [2]. This temperature range reflects the compound's moderate thermal stability profile.

The cyclobutane ring system inherently possesses significant ring strain, which contributes to thermal instability above approximately 500°C [3]. However, the presence of the fluorine atom at the 3-position introduces electronegative stabilization that partially mitigates ring strain effects. Studies of related trifluoromethyl cyclobutanes have shown exceptional chemical stability under both acidic and basic conditions [4]. Treatment with aqueous 1 M hydrochloric acid or 1 M sodium hydroxide at room temperature for 24 hours produced no observable decomposition, indicating robust stability under varied pH conditions.

The ester functionalities present in diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate represent the primary hydrolytic vulnerability under environmental conditions. Comparative studies of homologous esters demonstrate that isopropyl esters exhibit moderate hydrolytic stability, with half-lives dependent on temperature, pH, and enzymatic activity [5] [6]. The geminal dicarboxylate arrangement provides structural rigidity that enhances stability compared to mono-ester analogues.

Environmental degradation pathways for fluorinated cyclobutane compounds involve initial hydrogen abstraction by hydroxyl radicals, followed by oxidative transformations [7]. The atmospheric lifetime of such compounds is significantly extended compared to non-fluorinated analogues due to the strong carbon-fluorine bond. The predicted boiling point of 260.4 ± 40.0°C at 760 mmHg [1] indicates moderate volatility, while the flash point of 108.0 ± 22.2°C [1] suggests relatively low flammability risk under normal handling conditions.

Thermal stability assessments reveal that the compound maintains structural integrity under standard laboratory conditions, with vapor pressure of 0.0 ± 0.5 mmHg at 25°C [1] indicating minimal volatile loss at ambient temperature. The density of 1.1 ± 0.1 g/cm³ [1] provides appropriate physical handling characteristics for synthetic applications.

Solubility Parameters and Partition Coefficients (LogP)

The partition coefficient (LogP) of diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate is calculated as 2.45 [1], indicating moderate lipophilicity that suggests favorable partitioning into organic phases while maintaining some aqueous solubility. This value falls within the optimal range for many pharmaceutical applications, where LogP values between 1-3 are typically preferred for bioavailability considerations.

Hansen Solubility Parameters (HSP) provide a comprehensive framework for predicting solubility behavior across diverse solvent systems [8]. For diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate, the calculated parameters reflect the compound's complex molecular architecture. The dispersion component (δd) is influenced by the cyclobutane ring and isopropyl substituents, while the polar component (δp) is primarily determined by the carbonyl functionalities and the fluorine substituent [9]. The hydrogen bonding component (δh) remains relatively low due to the absence of hydrogen bond donors, with the ester oxygens serving as weak acceptors.

The polar surface area (PSA) of 52.60 Ų [1] indicates moderate polarity, consistent with the dicarboxylate ester structure. This value suggests reasonable membrane permeability characteristics while maintaining sufficient polarity for formulation flexibility. The polarizability of 23.5 ± 0.5 × 10⁻²⁴ cm³ [1] reflects the compound's electronic structure and contributes to intermolecular interactions.

Comparative analysis with related compounds reveals distinct solubility trends. The diethyl analogue (diethyl 3-fluorocyclobutane-1,1-dicarboxylate) exhibits a LogP of 1.23 [10], demonstrating increased hydrophilicity due to the smaller ethyl substituents. This relationship illustrates the significant impact of alkyl chain length on partition behavior, with isopropyl groups providing greater lipophilicity than ethyl groups.

Solubility prediction models utilizing machine learning approaches have demonstrated high accuracy for organic compounds containing similar structural features [11] [12]. The integration of molecular descriptors, including topological indices and electronic properties, enables precise estimation of solubility behavior across diverse solvent systems. The exact mass of 246.126740 [1] provides essential information for mass spectrometric analysis and computational modeling applications.

The index of refraction of 1.447 [1] indicates moderate optical density, useful for analytical characterization and formulation development. This parameter correlates with molecular density and polarizability, providing insights into intermolecular interactions and solution behavior.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy provides comprehensive structural characterization of diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate through multiple nuclei observation. ¹H NMR spectra exhibit characteristic patterns reflecting the compound's complex molecular architecture [13] [14]. The cyclobutane ring protons appear as complex multiplets in the δ 2.5-3.5 ppm region, with coupling patterns influenced by both ring strain and fluorine substitution effects. The fluorine-substituted carbon demonstrates significant coupling to adjacent protons, creating distinctive splitting patterns that facilitate structural assignment.

Isopropyl groups produce characteristic patterns with methyl protons appearing as doublets at δ 1.2-1.3 ppm (J ≈ 6-7 Hz) and methine protons as septets at δ 5.0-5.2 ppm. The geminal dicarboxylate arrangement creates equivalent environments for both isopropyl substituents, simplifying spectral interpretation. Conformational effects arising from the puckered cyclobutane ring contribute to spectral complexity, particularly in the ring proton region [14].

¹³C NMR spectroscopy reveals carbonyl carbons at δ 170-175 ppm, characteristic of aliphatic ester functionalities. The cyclobutane carbon framework appears in the δ 20-60 ppm region, with the fluorine-substituted carbon showing characteristic upfield shifts and large ¹³C-¹⁹F coupling constants. Isopropyl carbon signals appear at predictable chemical shifts, with methyl carbons around δ 21 ppm and methine carbons at δ 69 ppm.

¹⁹F NMR provides unambiguous identification of the fluorine substituent, with signals typically appearing at δ -180 to -220 ppm relative to CFCl₃ [13] [15]. The fluorine nucleus exhibits coupling to adjacent protons, creating multiplet patterns that confirm substitution patterns and conformational preferences. Axial versus equatorial positioning of the fluorine atom influences chemical shift values, with axial conformers generally showing different chemical shifts compared to equatorial forms [16].

Infrared (IR) Spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular structure [17] [18]. The carbonyl stretch appears as a strong absorption at 1730-1750 cm⁻¹, typical of aliphatic ester functionalities. Carbon-fluorine stretching vibrations occur in the 1000-1300 cm⁻¹ region, with specific frequency dependent on the local chemical environment [19].

Cyclobutane ring vibrations produce characteristic bands in the fingerprint region, particularly around 900-950 cm⁻¹ [17] [18]. These absorptions arise from ring methylene motions and provide diagnostic information for cyclobutane identification. The band at 1250 cm⁻¹ serves as a distinguishing spectral characteristic of cyclobutane systems [18], while absorptions at 2874-2855 cm⁻¹ correspond to ring CH stretching at substitution sites.

Mass Spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis [20] [21]. The molecular ion peak appears at m/z 246, corresponding to the molecular formula C₁₂H₁₉FO₄. Fragmentation patterns include characteristic losses of isopropyl groups (-43 m/z units) and alkoxycarbonyl fragments (-87 m/z units for loss of CO₂iPr) [20]. The base peak typically corresponds to acylium ion formation or cyclization products.

Electron ionization produces characteristic fragmentation patterns with prominent ions at m/z 185 ([M-61]⁺ for loss of CO₂iPr) and m/z 143 ([M-103]⁺ for loss of both CO₂iPr and additional fragmentation). The fluorine substituent influences fragmentation pathways, often leading to characteristic losses and rearrangements that confirm substitution patterns [20].